4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine
CAS No.: 313250-75-8
Cat. No.: VC6054854
Molecular Formula: C11H14BrNO3S
Molecular Weight: 320.2
* For research use only. Not for human or veterinary use.

CAS No. | 313250-75-8 |
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Molecular Formula | C11H14BrNO3S |
Molecular Weight | 320.2 |
IUPAC Name | 4-(4-bromo-2-methylphenyl)sulfonylmorpholine |
Standard InChI | InChI=1S/C11H14BrNO3S/c1-9-8-10(12)2-3-11(9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 |
Standard InChI Key | PQMSKGSZWULGBH-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCOCC2 |
Chemical Identity and Structural Characterization
4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine (CAS 1279032-06-2) belongs to the class of aryl sulfonamides, with a molecular formula of C₁₁H₁₄BrNO₃S and a molecular weight of 320.20 g/mol. Its IUPAC name, 4-[(4-bromo-2-methylphenyl)sulfonyl]morpholine, reflects the substitution pattern: a bromine atom at the para position and a methyl group at the ortho position of the phenyl ring, connected to the morpholine moiety through a sulfonyl group.
Structural Features
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Morpholine ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, contributing to the compound's polarity and hydrogen-bonding capacity.
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Sulfonyl bridge: Enhances electrophilicity and stabilizes interactions with biological targets through hydrogen bonding and dipole interactions.
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Bromo-methyl substitution: The electron-withdrawing bromine and electron-donating methyl groups create a polarized aromatic system, influencing reactivity in substitution reactions .
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular Formula | C₁₁H₁₄BrNO₃S | PubChem |
Molecular Weight | 320.20 g/mol | PubChem |
XLogP3-AA | 3.2 | PubChem |
Hydrogen Bond Donors | 0 | PubChem |
Hydrogen Bond Acceptors | 5 | PubChem |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a two-step protocol:
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Sulfonylation: Reaction of 4-bromo-2-methylbenzenesulfonyl chloride with morpholine in anhydrous dichloromethane, catalyzed by triethylamine to neutralize HCl byproducts.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the product with >95% purity.
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance reaction efficiency and safety. Key parameters include:
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Temperature control: Maintained at 0–5°C to minimize side reactions.
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Automated pH adjustment: Ensures complete neutralization of HCl.
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Crystallization: Final purification using ethanol/water mixtures achieves >99% purity.
Table 2: Synthetic Method Comparison
Parameter | Laboratory Method | Industrial Method |
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Reaction Time | 12–24 hours | 2–4 hours |
Yield | 70–75% | 85–90% |
Purity | 95% | 99% |
Solvent Consumption | 5 L/mol | 1.2 L/mol |
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom undergoes facile substitution with nucleophiles (e.g., amines, thiols) under mild conditions. For example, reaction with sodium azide in DMF at 60°C produces the corresponding azide derivative:
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ in acidic media oxidizes the methyl group to a carboxylic acid.
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Reduction: LiAlH₄ reduces the sulfonyl group to a thioether, though this reaction requires strict anhydrous conditions.
Compound | Target | IC₅₀ (nM) | Reference |
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T-0201 (Analog) | ETₐ Receptor | 1.5 | |
4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine | Sigma Receptor | Pending | – |
Applications in Materials Science
The sulfonyl group’s electron-withdrawing nature makes this compound a candidate for:
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Polymer crosslinking: Enhances thermal stability in epoxy resins.
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Coordination chemistry: Acts as a ligand for Pd(II) catalysts in Suzuki-Miyaura couplings.
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